molecular formula C11H17ClN2O B8371428 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine

2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine

Cat. No. B8371428
M. Wt: 228.72 g/mol
InChI Key: ZRFHLPAAPWZSOH-UHFFFAOYSA-N
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Patent
US09388141B2

Procedure details

To a solution of 2-tert-butyl-6-(2-methoxy-ethyl)-pyrimidin-4-ol (20 g, 95 mmol) in toluene (200 mL) and DMF (2 mL) was added dropwise POCl3 (36.5 g, 238 mmol) in an ice bath. The mixture was stirred for 3 hrs at room temperature. The reaction mixture was poured into water, extracted with DCM (400 mL×3). The organic layer was dried over Na2SO4 and concentrated to give the title compound (20 g, 92% yield) as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:10]=[C:9](O)[CH:8]=[C:7]([CH2:12][CH2:13][O:14][CH3:15])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:18].O>C1(C)C=CC=CC=1.CN(C=O)C>[C:1]([C:5]1[N:10]=[C:9]([Cl:18])[CH:8]=[C:7]([CH2:12][CH2:13][O:14][CH3:15])[N:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)O)CCOC
Name
Quantity
36.5 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (400 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)Cl)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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